Monobutyl fumarate
CAS No.: 16062-88-7
Cat. No.: VC21035168
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16062-88-7 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | (E)-4-butoxy-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4+ |
| Standard InChI Key | UTOVMEACOLCUCK-SNAWJCMRSA-N |
| Isomeric SMILES | CCCCOC(=O)/C=C/C(=O)O |
| SMILES | CCCCOC(=O)C=CC(=O)O |
| Canonical SMILES | CCCCOC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Basic Properties
Structural Information
Monobutyl fumarate, also known as 4-butoxy-4-oxobut-2-enoic acid or butyl hydrogen fumarate, belongs to the class of fumaric acid esters. The compound features a trans-configured carbon-carbon double bond with a carboxylic acid group on one end and a butyl ester group on the other. This structural arrangement gives the molecule its characteristic chemical properties and reactivity patterns.
The chemical identity of monobutyl fumarate can be defined by several key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 68186-71-0 |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 4-butoxy-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10) |
| Standard InChIKey | UTOVMEACOLCUCK-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCOC(=O)/C=C/C(=O)O |
| Canonical SMILES | CCCCOC(=O)C=CC(=O)O |
| PubChem Compound ID | 27664 |
The structure features a trans-configured double bond that connects two carbonyl-containing functional groups: a free carboxylic acid and a butyl ester.
Physical Properties
Monobutyl fumarate typically appears as a white to off-white crystalline solid at room temperature. While specific physical properties data for monobutyl fumarate is somewhat limited in the literature, general characteristics can be inferred from structurally similar compounds. As a carboxylic acid, it exhibits typical acidic properties with moderate water solubility. The butyl ester group contributes to increased lipophilicity compared to fumaric acid itself, which affects its solubility profile in various solvents.
Synthesis and Manufacturing
Synthetic Routes
The primary synthetic pathway for monobutyl fumarate involves the selective esterification of fumaric acid with butanol. This reaction typically requires careful control of reaction conditions to favor monoesterification rather than diesterification:
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Direct Esterification: Fumaric acid can be directly esterified with 1-butanol in the presence of an acid catalyst, with careful control of stoichiometry to favor monoester formation.
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Selective Hydrolysis: Another approach involves preparing dibutyl fumarate first, followed by selective hydrolysis of one ester group to yield the monoester.
As an alternative route, monobutyl fumarate may also be synthesized from maleic anhydride through a two-step process:
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First, maleic anhydride reacts with butanol to form monobutyl maleate
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Subsequently, this intermediate can be isomerized to monobutyl fumarate under appropriate conditions .
This approach is similar to the synthetic pathways used for related compounds such as dibutyl fumarate, which can be synthesized from maleic anhydride and 1-butanol using specialized catalysts .
Industrial Production
At the industrial scale, monobutyl fumarate is produced using optimized versions of the laboratory syntheses described above. The manufacturing process typically involves careful temperature control and catalysis to achieve good yields and selectivity. According to regulatory documentation, monobutyl fumarate is commercially active under the EPA's Toxic Substances Control Act (TSCA) with a commenced Pre-Manufacture Notice (PMN).
Modern industrial methods may employ environmentally friendly catalysts to reduce waste and energy consumption. Recent advances in green chemistry have introduced alternative catalysts such as diacidic ionic liquids supported on magnetic-silica nanoparticles, which may be applicable to the synthesis of fumarate esters in general .
Comparative Analysis with Related Fumarate Derivatives
Structural Relationships
Monobutyl fumarate belongs to a broader family of fumaric acid esters, each with distinct properties based on their esterification pattern. Key relatives include:
| Compound | Structure | Molecular Weight | Key Difference from Monobutyl Fumarate |
|---|---|---|---|
| Fumaric Acid | HOOC-CH=CH-COOH | 116.07 g/mol | No esterification; both carboxyl groups free |
| Monobutyl Fumarate | HOOC-CH=CH-COOC₄H₉ | 172.18 g/mol | One butyl ester group |
| Dibutyl Fumarate | C₄H₉OOC-CH=CH-COOC₄H₉ | 228.28 g/mol | Both carboxyl groups esterified with butanol |
| Monomethyl Fumarate | HOOC-CH=CH-COOCH₃ | 130.10 g/mol | Methyl ester instead of butyl ester |
| Dimethyl Fumarate | CH₃OOC-CH=CH-COOCH₃ | 144.13 g/mol | Both positions are methyl esters |
| Monoethyl Fumarate | HOOC-CH=CH-COOC₂H₅ | 144.13 g/mol | Ethyl ester instead of butyl ester |
Understanding these structural relationships is crucial when evaluating the potential applications and properties of monobutyl fumarate in comparison to its better-studied relatives .
Research Status and Applications
Current Research Landscape
Research specifically focused on monobutyl fumarate is relatively sparse compared to other fumarate derivatives such as dimethyl fumarate and monoethyl fumarate. While these better-studied relatives have established applications in treating conditions like psoriasis and multiple sclerosis, the specific properties and potential applications of monobutyl fumarate remain less explored .
The limited research landscape presents both challenges and opportunities. The challenges include a lack of comprehensive data on pharmacokinetics, pharmacodynamics, and toxicology profiles specific to monobutyl fumarate. The opportunities lie in the potential for discovering novel applications based on its unique structural features combining both hydrophilic (carboxylic acid) and lipophilic (butyl ester) components.
Future Research Directions
Structure-Activity Relationship Studies
One promising avenue for future research involves comprehensive structure-activity relationship (SAR) studies comparing monobutyl fumarate with other fumarate esters. The significant differences in pharmacological activities observed between dimethyl fumarate and monoethyl fumarate suggest that the alkyl chain length and degree of esterification play crucial roles in determining biological activity .
Systematic studies comparing monobutyl fumarate with monomethyl, monoethyl, and other derivatives could provide valuable insights into how structural modifications affect:
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Pharmacokinetic properties
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Interaction with biological targets like Keap1 and Nrf2
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Effects on cellular glutathione levels
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Transcriptional responses
Synthetic Methodology Improvement
Developing more efficient and environmentally friendly synthetic routes for monobutyl fumarate production represents another valuable research direction. Recent advances in catalysis, such as the use of diacidic ionic liquids supported on magnetic-silica nanoparticles, could potentially be applied to improve the synthesis of monobutyl fumarate .
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